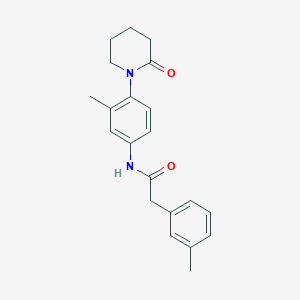
N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide, also known as MPOA, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPOA is a small molecule compound that has been synthesized using various methods and has shown promising results in preclinical studies.
作用机制
The exact mechanism of action of N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide is not fully understood. However, it has been suggested that N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-kB pathway, and the MAPK pathway. N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide has also been shown to inhibit the activity of various enzymes, including histone deacetylases and cyclooxygenase-2.
Biochemical and Physiological Effects:
N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce the levels of inflammatory cytokines, such as TNF-alpha and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide has also been shown to reduce oxidative stress and improve mitochondrial function. In addition, N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide has been shown to improve glucose metabolism and insulin sensitivity.
实验室实验的优点和局限性
N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized using various methods. It has also been shown to have low toxicity and good bioavailability. However, N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide has some limitations for lab experiments. It is not very water-soluble, which can limit its use in aqueous solutions. In addition, N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide has not been extensively studied in human clinical trials, which limits its translation to clinical applications.
未来方向
There are several future directions for the study of N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its pharmacokinetics and pharmacodynamics in animal models and humans. In addition, the development of more water-soluble derivatives of N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide could enhance its potential therapeutic applications. Finally, the translation of N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide to clinical applications for various diseases could be an important future direction.
合成方法
N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide can be synthesized using various methods, including the reaction of 3-methyl-4-(2-oxopiperidin-1-yl)aniline with m-tolunitrile in the presence of acetic anhydride and triethylamine. Another method involves the reaction of 3-methyl-4-(2-oxopiperidin-1-yl)aniline with m-tolylacetic acid in the presence of thionyl chloride and triethylamine. Both methods have been reported in the literature, and the yield of N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide obtained using these methods is around 50-60%.
科学研究应用
N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide has been shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function. In Parkinson's disease, N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide has been shown to protect dopaminergic neurons and improve motor function.
属性
IUPAC Name |
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-15-6-5-7-17(12-15)14-20(24)22-18-9-10-19(16(2)13-18)23-11-4-3-8-21(23)25/h5-7,9-10,12-13H,3-4,8,11,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZCIHYMQRFATL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 4-[(chlorosulfonyl)methyl]-4-fluoropiperidine-1-carboxylate](/img/structure/B2424622.png)
![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2424624.png)
![Tert-butyl 3-hydroxy-3-[1-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]azetidine-1-carboxylate](/img/structure/B2424626.png)
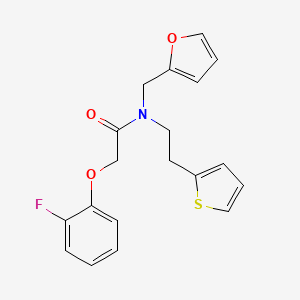
![(Z)-2-cyano-N-(3-methoxyphenyl)-3-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]prop-2-enamide](/img/structure/B2424631.png)


![3-(4-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2424634.png)
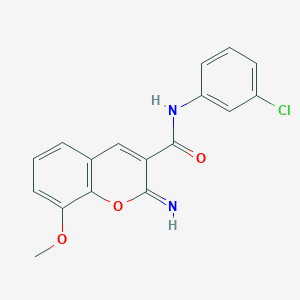
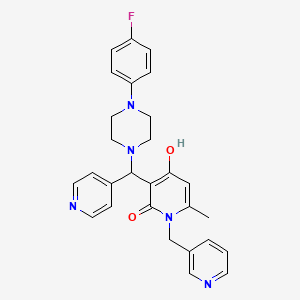
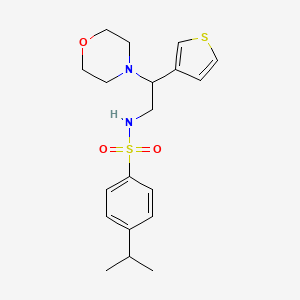


![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2424643.png)